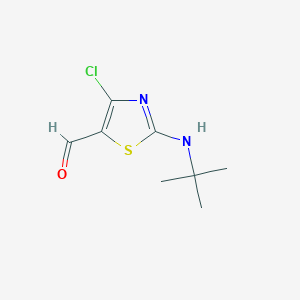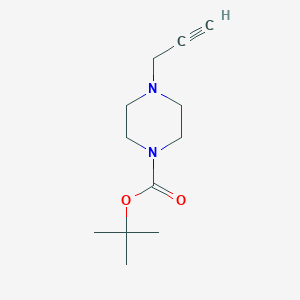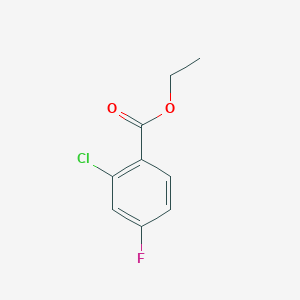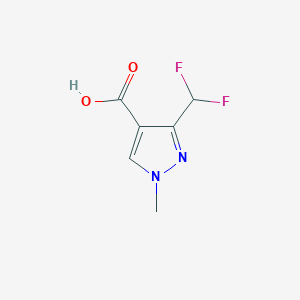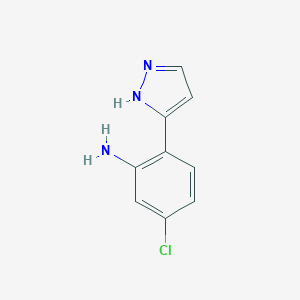![molecular formula C19H27NO4 B173591 1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid CAS No. 177990-35-1](/img/structure/B173591.png)
1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid
Overview
Description
1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid is a chemical compound with the molecular formula C18H27NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, and a 2-methylphenylmethyl group attached to the piperidine ring. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .
Preparation Methods
The synthesis of 1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and 2-methylbenzyl chloride.
Protection of Piperidine: The nitrogen atom of piperidine is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions at this site.
Alkylation: The protected piperidine is then alkylated with 2-methylbenzyl chloride under basic conditions to introduce the 2-methylphenylmethyl group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as sodium hydride and alkyl halides.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids to form carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or extended carbon chains.
Scientific Research Applications
1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, especially those targeting neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of 1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid depends on its specific application. In medicinal chemistry, the compound may act as a prodrug, releasing the active piperidine derivative upon metabolic cleavage of the Boc group. The molecular targets and pathways involved can vary but often include interactions with enzymes, receptors, and ion channels in the central nervous system .
Comparison with Similar Compounds
1-Boc-4-[(2-methylphenyl)methyl]-4-piperidinecarboxylic acid can be compared with other piperidine derivatives such as:
1-Boc-4-AP (tert-butyl 4-anilinopiperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related compounds.
4-Anilinopiperidine: A precursor in the synthesis of various pharmaceuticals.
N-Phenethyl-4-piperidone (NPP): Used in the synthesis of fentanyl analogs.
The uniqueness of this compound lies in its specific structural features, which provide distinct reactivity and applications in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
4-[(2-methylphenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-14-7-5-6-8-15(14)13-19(16(21)22)9-11-20(12-10-19)17(23)24-18(2,3)4/h5-8H,9-13H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVPHNVBGDOJSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701140587 | |
| Record name | 1-(1,1-Dimethylethyl) 4-[(2-methylphenyl)methyl]-1,4-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177990-35-1 | |
| Record name | 1-(1,1-Dimethylethyl) 4-[(2-methylphenyl)methyl]-1,4-piperidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=177990-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 4-[(2-methylphenyl)methyl]-1,4-piperidinedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701140587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde](/img/structure/B173528.png)
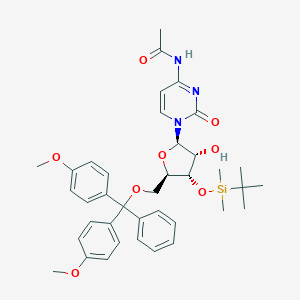

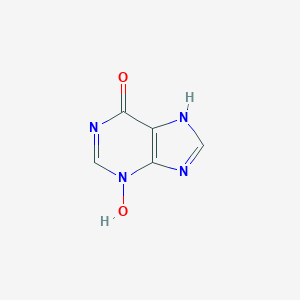
![Diethyl spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B173547.png)
